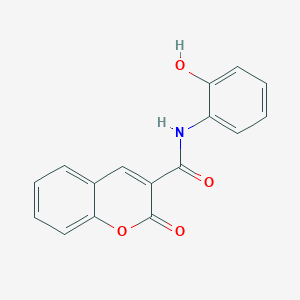
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphényl)-2-oxo-2H-chromène-3-carboxamide est un composé organique complexe connu pour ses diverses applications dans différents domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un cycle chromène fusionné à un groupe carboxamide et un substituant hydroxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(2-hydroxyphényl)-2-oxo-2H-chromène-3-carboxamide implique généralement la condensation de la 2-hydroxybenzaldéhyde avec la 3-acétylcoumarine en présence d'un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant organique tel que l'éthanol ou le méthanol. L'intermédiaire résultant est ensuite soumis à d'autres réactions, y compris la formation d'amide, pour obtenir le produit final.
Méthodes de production industrielle
En milieu industriel, la production de la N-(2-hydroxyphényl)-2-oxo-2H-chromène-3-carboxamide peut impliquer l'utilisation de réacteurs à flux continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres réactionnels, conduisant à des rendements et une pureté plus élevés du produit final. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est souvent considérée pour améliorer la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-(2-hydroxyphényl)-2-oxo-2H-chromène-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyphényle peut être oxydé pour former des dérivés de la quinone.
Réduction : Le groupe carbonyle dans le cycle chromène peut être réduit pour former des alcools correspondants.
Substitution : Le groupe amide peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en milieu basique pour réaliser des réactions de substitution.
Principaux produits formés
Applications de la recherche scientifique
La N-(2-hydroxyphényl)-2-oxo-2H-chromène-3-carboxamide a été largement étudiée pour ses applications dans :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Investigué pour son potentiel comme inhibiteur enzymatique et son rôle dans les voies biochimiques.
Médecine : Exploré pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action de la N-(2-hydroxyphényl)-2-oxo-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La capacité du composé à former des liaisons hydrogène et des interactions π-π avec ces cibles contribue à son activité biologique. Par exemple, ses propriétés anticancéreuses sont attribuées à sa capacité à induire l'apoptose dans les cellules cancéreuses en modulant l'expression de protéines pro-apoptotiques et anti-apoptotiques .
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and π-π interactions with these targets contributes to its biological activity. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-hydroxyphényl)acétamide : Connu pour ses propriétés analgésiques et antipyrétiques.
N-(5-chloro-2-hydroxyphényl)acétamide : Étudié pour son activité antimicrobienne.
N-(2-hydroxy-5-nitrophényl)acétamide : Investigué pour ses effets phytotoxiques.
Unicité
Sa capacité à subir diverses réactions chimiques et son activité biologique significative en font un composé précieux dans divers domaines de la recherche et de l'industrie .
Propriétés
Numéro CAS |
1846-95-3 |
|---|---|
Formule moléculaire |
C16H11NO4 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-13-7-3-2-6-12(13)17-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9,18H,(H,17,19) |
Clé InChI |
UPWPHWFRPQECSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


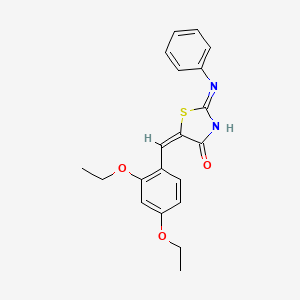
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)

![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

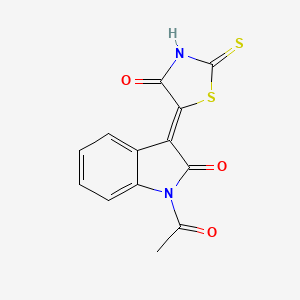
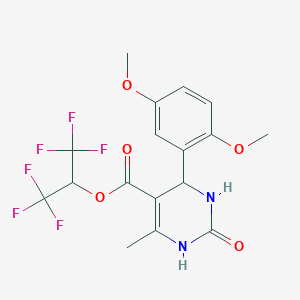
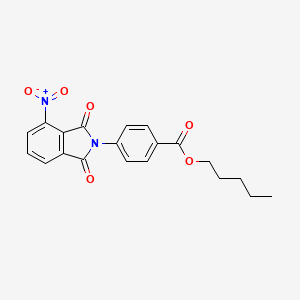
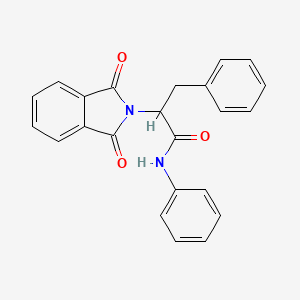
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)

